molecular formula C7H7FN2O2 B13437427 2-Amino-6-fluoropyridine-4-acetic acid

2-Amino-6-fluoropyridine-4-acetic acid

Katalognummer: B13437427
Molekulargewicht: 170.14 g/mol
InChI-Schlüssel: VOGIIULJJBJEON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-fluoropyridine-4-acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoropyridine-4-acetic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, the Baltz-Schiemann reaction is often used for the synthesis of fluoropyridines. This reaction involves the diazotization of aminopyridines followed by the replacement of the diazonium group with a fluorine atom .

Another method involves the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines typically involves large-scale reactions using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-fluoropyridine-4-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in the presence of suitable solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-Amino-6-fluoropyridine-4-acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-6-fluoropyridine-4-acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, leading to improved pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-6-fluoropyridine-4-acetic acid is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and biological activity. The presence of the acetic acid moiety further distinguishes it from other fluorinated pyridines, providing additional functionalization possibilities .

Eigenschaften

Molekularformel

C7H7FN2O2

Molekulargewicht

170.14 g/mol

IUPAC-Name

2-(2-amino-6-fluoropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H7FN2O2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H2,9,10)(H,11,12)

InChI-Schlüssel

VOGIIULJJBJEON-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1N)F)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.